
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, commonly referred to as TBMD, is a synthetic organic chemical compound that has a variety of applications in scientific research. It is a cyclic ether with a carbon-oxygen-carbon ring structure, which is considered to be a “privileged structure” due to its chemical stability and low reactivity. It is an important building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications.
Aplicaciones Científicas De Investigación
TBMD has a number of applications in scientific research. It is used as a building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications. It is also used as a reagent in a variety of reactions such as the synthesis of various heterocyclic compounds and the preparation of various polymers. It is also used as a catalyst in the synthesis of various compounds. Additionally, it is used as a chiral auxiliary for the resolution of racemates and in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of TBMD is not well understood. However, it is believed to act as a nucleophile in some reactions, attacking electrophilic centers and forming covalent bonds. It is also believed to act as an acid-base catalyst, facilitating the formation of new bonds between two molecules. Additionally, it is believed to act as a Lewis acid, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMD are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and anti-microbial properties, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBMD has a number of advantages and limitations for lab experiments. One of the main advantages is its low reactivity, which makes it an ideal building block for organic synthesis. Additionally, it is highly soluble in a variety of solvents, making it easy to handle and use in laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of TBMD in scientific research. One potential direction is the development of novel compounds with improved properties and applications. Additionally, further research into the biochemical and physiological effects of TBMD may lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of TBMD may lead to the development of new catalysts and reagents for organic synthesis. Finally, further research into the potential applications of TBMD in the synthesis of polymers may lead to the development of new materials with improved properties.
Métodos De Síntesis
The synthesis of TBMD can be achieved through a variety of methods. One of the most common methods is the reaction of 1,3-dioxolan-4-one with tert-butyl bromide in an aqueous solution. This method is simple and efficient, and can be used to produce high yields of TBMD. Other methods of synthesis include the reaction of 1,3-dioxolan-4-one with tert-butyl chloride in an aqueous solution, the reaction of 1,3-dioxolan-4-one with tert-butyl iodide in an aqueous solution, and the reaction of 1,3-dioxolan-4-one with tert-butyl sulfate in an aqueous solution.
Propiedades
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-CAHLUQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

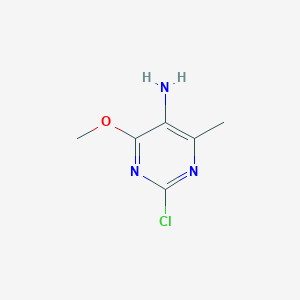
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
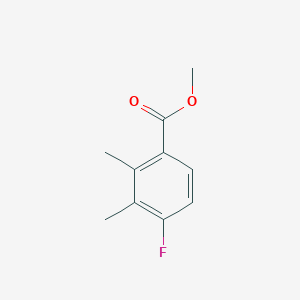
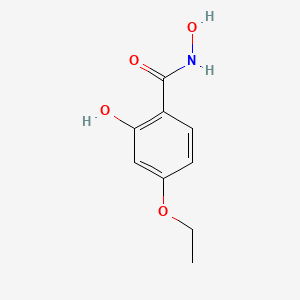
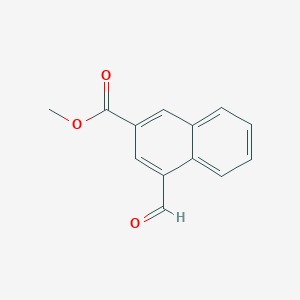
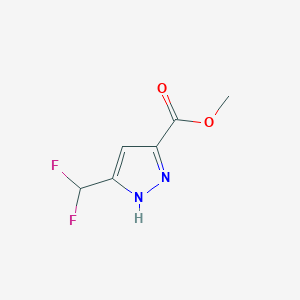
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
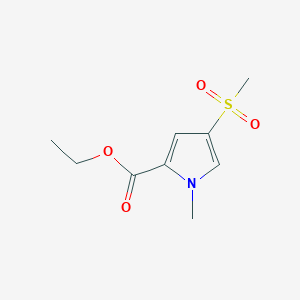
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
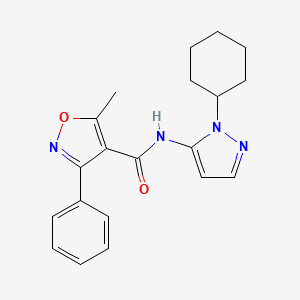
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
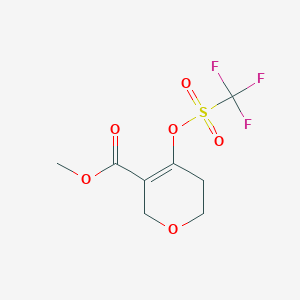
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)